3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide 3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649973
InChI: InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41-,42-,43-,44-,51+,52+/m0/s1
SMILES: CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O
Molecular Formula: C62H78N14O14
Molecular Weight: 1243.4 g/mol

3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide

CAS No.:

Cat. No.: VC13649973

Molecular Formula: C62H78N14O14

Molecular Weight: 1243.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide -

Specification

Molecular Formula C62H78N14O14
Molecular Weight 1243.4 g/mol
IUPAC Name 3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide
Standard InChI InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41-,42-,43-,44-,51+,52+/m0/s1
Standard InChI Key KIPSHYPQCJYONU-MACYZTERSA-N
Isomeric SMILES C[C@H]1[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N3CCCC[C@H]3C(=O)N[C@H]([C@H](C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCC[C@H]5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O
SMILES CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O
Canonical SMILES CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O

Introduction

The compound 3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide is a complex organic molecule with a unique multi-cyclic structure. It incorporates both quinoline and carboxamide functional groups, which are known for their significant biological activities. This compound is notable for its intricate stereochemistry and potential pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of this compound involves advanced organic chemistry techniques, including the formation of complex multi-cyclic structures and the incorporation of specific functional groups. The process likely involves several steps, including the synthesis of the quinoline and carboxamide components, followed by their assembly into the final molecule.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-Hydroxyquinoline-2-carboxamideSimple quinoline structureAntimicrobial activity
N-Hydroxyquinoline-2-carboxamideHydroxylated quinoline derivativeAnticancer properties
Quinoline-4-carboxamideLacks the hydroxyl groupLower potency against hDHODH

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